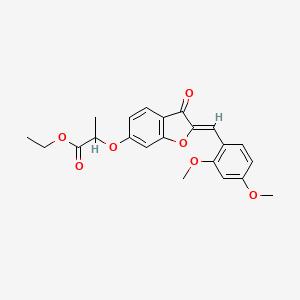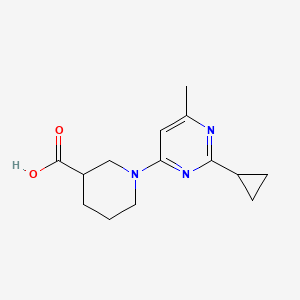![molecular formula C19H20N2O2S2 B2745078 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 638136-01-3](/img/structure/B2745078.png)
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound that belongs to the benzothiazole family, which is known for its diverse pharmacological properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The specific compound has a unique structure that includes an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a sulfonyl group and a phenyl ring, which is further connected to a benzothiazole moiety.
準備方法
The synthesis of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with a substituted phenyl isothiocyanate to form the benzothiazole core. The azepane ring can be introduced through a nucleophilic substitution reaction using azepane and a suitable sulfonyl chloride derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are often carried out at elevated temperatures to ensure complete conversion .
化学反応の分析
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the azepane ring can be replaced with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
科学的研究の応用
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism of action of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the benzothiazole moiety contributes to its overall stability and reactivity .
類似化合物との比較
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Lacks the azepane and sulfonyl groups, resulting in different pharmacological properties.
2-(4-Morpholinyl)benzothiazole: Contains a morpholine ring instead of an azepane ring, leading to variations in biological activity.
2-(3-Piperidinyl)benzothiazole: Features a piperidine ring, which affects its binding affinity and specificity compared to the azepane-containing compound
特性
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,21-12-5-1-2-6-13-21)16-9-7-8-15(14-16)19-20-17-10-3-4-11-18(17)24-19/h3-4,7-11,14H,1-2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWLIAUEIOKEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2744997.png)


![5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2745002.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)


![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)




